molecular formula C10H12N2O3 B2975998 2-(((ethylamino)carbonyl)amino)benzoic acid CAS No. 10341-84-1

2-(((ethylamino)carbonyl)amino)benzoic acid

Cat. No.: B2975998
CAS No.: 10341-84-1
M. Wt: 208.217
InChI Key: YIJJNVWLRRNTFR-UHFFFAOYSA-N
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Description

2-(((Ethylamino)carbonyl)amino)benzoic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((ethylamino)carbonyl)amino)benzoic acid typically involves the reaction of ethylamine with a suitable benzoic acid derivative. One common method is the reaction of ethylamine with 2-nitrobenzoic acid, followed by reduction of the nitro group to an amine, and subsequent acylation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(((Ethylamino)carbonyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(((Ethylamino)carbonyl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((ethylamino)carbonyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Ethylamino)carbonyl)amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2-(ethylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-6-4-3-5-7(8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJJNVWLRRNTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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